2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide
Overview
Description
2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide is an organic compound with the molecular formula C9H13N3O It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond
Mechanism of Action
Target of Action
Similar compounds have been found to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to inhibit its function
Biochemical Pathways
The inhibition of dihydroorotate dehydrogenase (quinone) could potentially affect pyrimidine synthesis, as this enzyme plays a crucial role in the de novo synthesis of pyrimidine .
Result of Action
The inhibition of dihydroorotate dehydrogenase (quinone) could potentially disrupt pyrimidine synthesis, affecting dna replication and repair, and rna synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide typically involves the reaction of azepane with cyanoacetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can help identify the best catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-azepan-2-ylidene]-2-cyanoacetamide: This isomer differs in the configuration around the double bond.
2-[(2Z)-hexan-2-ylidene]-2-cyanoacetamide: This compound has a different alkyl group attached to the nitrogen atom.
2-[(2Z)-octan-2-ylidene]-2-cyanoacetamide: Similar structure with a longer alkyl chain.
Uniqueness
2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide is unique due to its specific configuration and the presence of the azepane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
(2Z)-2-(azepan-2-ylidene)-2-cyanoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-6-7(9(11)13)8-4-2-1-3-5-12-8/h12H,1-5H2,(H2,11,13)/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBSPSWJXGJECJ-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)N)NCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=C(\C#N)/C(=O)N)/NCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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